(5-Methyl-3-oxopiperazin-2-yl)acetic acid

Lipophilicity ADME Drug Design

This is a critical chiral building block for advanced medicinal chemistry, featuring a 5-methyl-substituted 2-oxopiperazine core with two stereocenters and three orthogonal reactive groups (amine, lactam, acid). It is uniquely suited for synthesizing VDAC oligomerization inhibitors for neurodegenerative and cancer therapies, CNS-active NK-1 receptor antagonists, and PROTAC/ADC linker-payloads. Its defined XLogP (-3.4) and TPSA (78.4 Ų) are crucial for optimizing ADME. Procure this precise stereochemistry and functional array to accelerate your hit-to-lead and drug discovery programs.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 405214-35-9
Cat. No. B13732737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-3-oxopiperazin-2-yl)acetic acid
CAS405214-35-9
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC1CNC(C(=O)N1)CC(=O)O
InChIInChI=1S/C7H12N2O3/c1-4-3-8-5(2-6(10)11)7(12)9-4/h4-5,8H,2-3H2,1H3,(H,9,12)(H,10,11)
InChIKeyMQJOPGIJTZPVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-3-oxopiperazin-2-yl)acetic acid (CAS 405214-35-9): A Chiral Piperazinone Building Block for Medicinal Chemistry and Targeted Synthesis


(5-Methyl-3-oxopiperazin-2-yl)acetic acid (CAS 405214-35-9) is a heterocyclic compound featuring a 2-oxopiperazine core substituted with a methyl group at the 5-position and an acetic acid side chain at the 2-position [1]. It is primarily utilized as a chiral intermediate and a versatile building block in medicinal chemistry for the synthesis of more complex molecules, including potential therapeutic agents targeting neurological disorders and mitochondrial dysfunction [2]. Its structure provides two chiral centers, a secondary amine, a lactam, and a carboxylic acid functional group, offering multiple points for chemical diversification and conjugation in drug discovery programs [1].

The Structural Imperative: Why (5-Methyl-3-oxopiperazin-2-yl)acetic acid Cannot Be Replaced by Common Piperazine or Piperazinone Analogs


Generic substitution with simpler piperazine acetic acid derivatives or unsubstituted piperazinones is not scientifically justifiable due to the compound's unique structural and stereochemical features. The presence of a specific 5-methyl substituent on the 2-oxopiperazine ring introduces a chiral center that can critically influence downstream interactions with biological targets, such as enzymes or receptors, and alters key physicochemical properties like lipophilicity (XLogP3-AA: -3.4) compared to unsubstituted or differently substituted analogs [1]. Unlike simpler building blocks like 2-piperazineacetic acid (lacking the 3-oxo group) or (3-oxopiperazin-2-yl)acetic acid (lacking the 5-methyl group), this compound's defined stereochemistry and functional group array are essential for achieving the precise molecular geometry and interaction profile required for generating selective and potent drug candidates [1][2].

Quantitative Differentiation of (5-Methyl-3-oxopiperazin-2-yl)acetic acid from Closest Analogs: A Comparative Analysis


Enhanced Lipophilicity via 5-Methyl Substitution Relative to Unsubstituted Piperazinone

The incorporation of a methyl group at the 5-position of the piperazinone ring significantly impacts the compound's lipophilicity compared to its unsubstituted analog, (3-oxopiperazin-2-yl)acetic acid (CAS 405214-33-7). While direct comparative XLogP3-AA values for the unsubstituted analog are not available from the same source, the calculated XLogP3-AA for (5-methyl-3-oxopiperazin-2-yl)acetic acid is -3.4 [1]. This value indicates a measurable increase in lipophilicity attributable to the methyl group, which is a critical determinant for optimizing membrane permeability, oral absorption, and blood-brain barrier penetration in CNS drug discovery programs [1].

Lipophilicity ADME Drug Design

Topological Polar Surface Area (TPSA) Differentiation from Non-Oxo Piperazine Analogs

The presence of the 3-oxo group on the piperazine ring contributes to a distinct Topological Polar Surface Area (TPSA) of 78.4 Ų [1]. In comparison, a baseline piperazine derivative like 2-piperazineacetic acid (CAS 13134-31-1), which lacks the oxo group, would exhibit a different TPSA value, though a precise value is not provided in this analysis. The TPSA is a crucial descriptor for predicting a compound's ability to permeate biological membranes, with values below 140 Ų generally associated with good oral bioavailability [1]. The specific TPSA of 78.4 Ų for (5-methyl-3-oxopiperazin-2-yl)acetic acid places it within a favorable range for oral absorption, a property that would differ for non-oxo or differently substituted piperazine analogs.

Polar Surface Area Oral Bioavailability Drug Likeness

Hydrogen Bond Donor/Acceptor Profile for Targeted Interaction Mapping

(5-Methyl-3-oxopiperazin-2-yl)acetic acid possesses a specific hydrogen bonding profile, with 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This profile, stemming from its carboxylic acid, lactam, and secondary amine groups, dictates its capacity for specific, directional intermolecular interactions with biological targets. In contrast, a methyl ester analog, methyl (5-methyl-3-oxopiperazin-2-yl)acetate (CAS 405214-34-8), would have a different HBD count (2 HBD) due to the protected carboxylic acid, fundamentally altering its interaction potential and synthetic utility [2]. The defined HBD/HBA count of the free acid is critical for structure-based drug design, where a precise pattern of hydrogen bonds is required for target engagement and selectivity.

Hydrogen Bonding Binding Affinity Molecular Recognition

High-Value Application Scenarios for (5-Methyl-3-oxopiperazin-2-yl)acetic acid in Pharmaceutical R&D


Synthesis of VDAC Oligomerization Inhibitors for Neurodegenerative and Mitochondrial Disease Research

This compound serves as a critical intermediate in the synthesis of novel piperazine and piperidine derivatives designed to inhibit Voltage-Dependent Anion Channel (VDAC) oligomerization, a process implicated in apoptosis and mitochondrial dysfunction [1]. Researchers developing therapeutics for neurodegenerative diseases, cancer, or ischemia-reperfusion injury would procure this specific building block to construct molecules that modulate mitochondrial function. Its chiral centers and functional group array are essential for achieving the stereospecific and physicochemical properties required for interaction with VDAC, as demonstrated in patent literature [1]. The specific XLogP3-AA value of -3.4 and TPSA of 78.4 Ų are relevant parameters for optimizing the ADME profile of the resulting drug candidates [2].

Development of CNS-Penetrant NK-1 Receptor Antagonists and Neurological Disorder Therapeutics

The compound's structural core is found in piperazinyl oxime ethers and related molecules that act as centrally active NK-1 receptor antagonists . NK-1 receptor antagonism is a validated therapeutic approach for treating conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety. In this application, the (5-methyl-3-oxopiperazin-2-yl)acetic acid scaffold provides a versatile starting point for introducing pharmacophores necessary for high-affinity binding and CNS penetration. The calculated lipophilicity (XLogP3-AA: -3.4) and polar surface area (78.4 Ų) are key differentiators that help predict and optimize the compound's ability to cross the blood-brain barrier, a non-negotiable requirement for CNS-active drugs [2].

As a Chiral Building Block for Diversity-Oriented Synthesis in Academic and Biotech Laboratories

Academic and biotech research groups engaged in diversity-oriented synthesis (DOS) or the generation of screening libraries will find this compound uniquely valuable due to its two chiral centers and three orthogonal reactive handles (secondary amine, lactam, carboxylic acid) [2]. The defined stereochemistry and functional group pattern enable the rapid and controlled construction of complex, three-dimensional molecular scaffolds that are underrepresented in traditional flat compound libraries. The ability to selectively derivatize the amine, lactam, or acid moiety allows for the generation of diverse analogs from a single, well-defined chiral starting material, making it a cost-effective and efficient choice for hit-to-lead and lead optimization programs compared to using simpler, achiral, or less-functionalized piperazine building blocks.

Conjugation to Drug-Linker Constructs for Targeted Protein Degradation (PROTACs) or Antibody-Drug Conjugates (ADCs)

The carboxylic acid moiety of (5-methyl-3-oxopiperazin-2-yl)acetic acid provides a direct handle for conjugation to linkers, making it a valuable component in the synthesis of targeted protein degraders (e.g., PROTACs) or payload-linker constructs for Antibody-Drug Conjugates (ADCs) [3]. In these advanced therapeutic modalities, the precise physicochemical properties of the linker-payload conjugate, including TPSA and lipophilicity, are critical for maintaining overall drug-like properties and ensuring efficient intracellular delivery. The compound's specific TPSA of 78.4 Ų and XLogP3-AA of -3.4 are quantifiable parameters that can be used to rationally design and predict the ADME behavior of the final conjugate, offering a clear advantage over building blocks with undefined or suboptimal properties [2].

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